Cas no 1286712-48-8 (N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide)

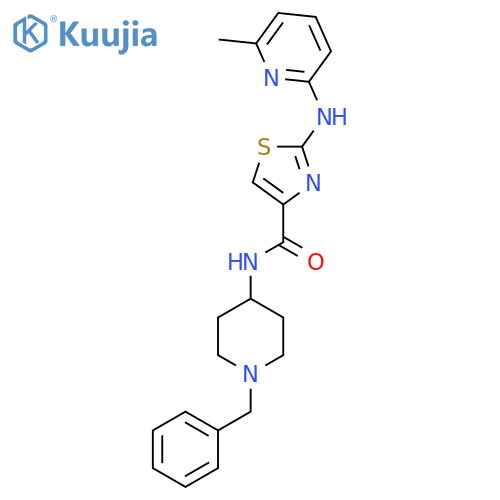

1286712-48-8 structure

商品名:N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide

- F6113-0421

- N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

- N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

- VU0532335-1

- 1286712-48-8

- SR-01000926849-1

- AKOS024532478

- SR-01000926849

-

- インチ: 1S/C22H25N5OS/c1-16-6-5-9-20(23-16)26-22-25-19(15-29-22)21(28)24-18-10-12-27(13-11-18)14-17-7-3-2-4-8-17/h2-9,15,18H,10-14H2,1H3,(H,24,28)(H,23,25,26)

- InChIKey: RCIPCGAYAWBJFS-UHFFFAOYSA-N

- ほほえんだ: S1C(NC2C=CC=C(C)N=2)=NC(=C1)C(NC1CCN(CC2C=CC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 407.17798161g/mol

- どういたいしつりょう: 407.17798161g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6113-0421-20mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-1mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-3mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-4mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-10μmol |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-15mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-5mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-2μmol |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-10mg |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6113-0421-20μmol |

N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |

1286712-48-8 | 20μmol |

$79.0 | 2023-09-09 |

N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

1286712-48-8 (N-(1-benzylpiperidin-4-yl)-2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carboxamide) 関連製品

- 55290-64-7(Dimethipin)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量